N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-26-19-5-2-4-16-12-20(28-21(16)19)22(25)23-13-17(24)14-7-9-15(10-8-14)18-6-3-11-27-18/h2-12,17,24H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQLWEZFNGCBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of Sonogashira-Cacchi reaction conditions, where a furan derivative is coupled with a benzofuran derivative in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological processes and interactions due to its unique structure.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which have similar benzofuran structures and biological activities.
Furan derivatives: Compounds such as furanylfentanyl, which share the furan ring and have distinct pharmacological properties.
Uniqueness
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide is unique due to its combination of benzofuran and furan rings, along with the specific functional groups that confer distinct chemical and biological properties
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide, a compound with significant structural complexity, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 377.4 g/mol. Its structure features a benzofuran core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The presence of the furan and phenyl groups allows for significant interactions with enzymes and receptors, which can lead to modulation of critical biological pathways.
Key Mechanisms:
- Cytotoxicity : Similar compounds have shown cytotoxic effects against various cancer cell lines, including leukemia cells, suggesting that this compound may exhibit similar properties through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Activity : Compounds with a benzofuran structure have demonstrated the ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), which are pivotal in inflammatory responses .
Anticancer Properties
Research indicates that benzofuran derivatives exhibit notable anticancer activity. For instance, certain derivatives have shown IC50 values as low as 0.1 μM against leukemia cell lines . The presence of substituents on the benzofuran ring can significantly enhance this activity, suggesting that this compound may also be effective against cancer cells.
Anti-inflammatory Effects
Benzofurans are recognized for their ability to modulate inflammatory responses. Studies have indicated that they can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells . This compound's potential to interact with signaling pathways like MAPK and PPAR-γ further supports its anti-inflammatory capabilities.
Case Studies
Several studies have explored the biological activity of benzofuran derivatives:
-
Cytotoxicity Against Cancer Cells : A study on related benzofuran compounds demonstrated significant cytotoxicity against K562 and HL60 leukemia cells, suggesting that structural modifications can enhance their effectiveness .
Compound IC50 (μM) Cell Line Derivative 1 5 K562 Derivative 2 0.1 HL60 - Anti-inflammatory Activity : Research highlighted that benzofurans could effectively inhibit NO production in macrophages, contributing to their anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis of benzofuran derivatives typically involves multi-step processes. Key steps include:
Core formation : Preparation of the benzofuran-2-carboxylic acid scaffold via cyclization of substituted phenols or via Pd-catalyzed C-H arylation to introduce aryl groups .
Functionalization : Introduction of the 7-methoxy group and furan-2-ylphenyl moiety through cross-coupling reactions (e.g., Suzuki-Miyaura) .
Amide coupling : Reaction of the carboxylic acid intermediate with 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization : Adjust reaction temperature (e.g., 60–80°C for coupling), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., 5 mol% Pd for C-H activation). Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization improves yield and purity .
Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C7, furan-2-ylphenyl at C4) and amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHNO).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O–H···O bonds between hydroxyl and carbonyl groups). SHELXL software refines diffraction data .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Answer :
- Enzyme Inhibition : Screen against kinases (e.g., MAPK) or proteases using fluorogenic substrates. IC values guide dose-response studies .
- Receptor Binding : Radioligand displacement assays (e.g., β-adrenoceptors) assess affinity (K) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding data for this compound?
- Answer :
- Validate Computational Models : Cross-check docking results with molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility .
- Experimental Controls : Include positive controls (e.g., known β-adrenoceptor agonists) and assess buffer conditions (pH, ionic strength) that may affect binding .
- Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., GPCRs) to identify binding poses vs. in silico predictions .
Q. What strategies are effective for identifying and characterizing polymorphic forms, and how do these impact drug development?
- Answer :
- Polymorph Screening : Use solvent evaporation (e.g., benzene or ethanol) to crystallize different forms. Monitor via powder X-ray diffraction (PXRD) .
- Thermal Analysis : Differential scanning calorimetry (DSC) detects melting points and phase transitions. For example, a high-melting polymorph may exhibit better stability .
- Bioavailability Impact : Hydrophilic polymorphs (with stronger O–H···O networks) may enhance solubility but reduce membrane permeability .
Q. How should researchers design experiments to investigate metabolic stability and pharmacokinetics (PK) in preclinical models?
- Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and quantify metabolites via LC-MS/MS. Monitor demethylation of the 7-methoxy group .
- PK Studies : Administer intravenously/orally to rodents. Collect plasma samples at 0, 1, 3, 6, 12, 24 h. Calculate AUC, C, and t using non-compartmental analysis .
- Tissue Distribution : Use whole-body autoradiography or LC-MS/MS to assess penetration into target organs (e.g., brain, liver) .
Data Contradiction and Optimization
Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be reconciled?
- Answer :
- Solubility Profiling : Measure solubility in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., PEG-400). The hydroxyethyl group may enhance water solubility, while the benzofuran core favors organic phases .
- Molecular Dynamics : Simulate solvation shells to identify hydrophobic/hydrophilic regions. Adjust substituents (e.g., replace methoxy with polar groups) to balance solubility .
Q. What experimental and computational approaches validate the compound’s mechanism of action in complex biological systems?
- Answer :
- CRISPR Knockout Models : Delete putative targets (e.g., β-adrenoceptors) in cell lines to confirm on-target effects .
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics identifies downstream pathways (e.g., cAMP signaling) .
- Network Pharmacology : Integrate STRING or KEGG databases to map multi-target interactions and off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
